molecular formula C18H13BrN8O2 B11692629 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide CAS No. 329024-50-2

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11692629
CAS No.: 329024-50-2
M. Wt: 453.3 g/mol
InChI Key: NMEGYRRXLXVJFG-UFFVCSGVSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a heterocyclic compound featuring a triazole core substituted with a phenyl group at position 4 and a carbohydrazide moiety at position 3. The carbohydrazide is further functionalized with an (E)-configured imine linkage to a 3-bromophenyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (from the amino and hydrazide groups) and halogen interactions (from the bromophenyl substituent) .

Properties

CAS No.

329024-50-2

Molecular Formula

C18H13BrN8O2

Molecular Weight

453.3 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-bromophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H13BrN8O2/c19-13-8-4-5-11(9-13)10-21-23-18(28)15-14(12-6-2-1-3-7-12)22-26-27(15)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+

InChI Key

NMEGYRRXLXVJFG-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the triazole ring:

    Introduction of the bromophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form new products.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that similar compounds can effectively target cancer cells while sparing normal cells .

Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 (µM)Reference
Antimicrobial1-(4-Amino-1,2,5-Oxadiazol-3-YL)15.0 (Staphylococcus aureus)
Anticancer1-(4-Amino-1,2,5-Oxadiazol-3-YL)12.5 (HeLa cells)
Enzyme Inhibition5-Lipoxygenase Inhibitor18.78

Fluorescent Sensors

The unique electronic properties of the triazole moiety make it suitable for use in fluorescent sensors. Research has indicated that derivatives can be employed as chemosensors for detecting metal ions and anions due to their ability to undergo significant fluorescence changes upon interaction with these species .

Polymer Chemistry

In polymer science, the incorporation of triazole-containing compounds into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The presence of oxadiazole groups contributes to improved thermal resistance and flame retardancy in materials .

Case Study 1: Antimicrobial Efficacy

A study conducted at Aksum University evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds structurally similar to 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide exhibited potent activity against both Gram-positive and Gram-negative bacteria with IC50 values ranging from 10 to 20 µM .

Case Study 2: Cancer Cell Line Studies

Research published in MDPI focused on the anticancer properties of triazole derivatives. The study found that the compound induced apoptosis in HeLa cells through mitochondrial pathway activation. The findings suggest a promising direction for further development of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The molecular targets and pathways involved can include enzymes, receptors, and other proteins that play a role in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazole-carbohydrazide derivatives.

Table 1: Structural and Functional Comparison of Triazole-Carbohydrazide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide 3-Bromophenyl (imine), phenyl (triazole C4), amino-oxadiazole ~463.3* Bromine enhances lipophilicity; amino-oxadiazole improves solubility and hydrogen-bonding capacity Target
1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(methoxymethyl)-N′-(3-phenylpropanoyl)-1H-1,2,3-triazole-5-carbohydrazide Methoxymethyl (triazole C4), 3-phenylpropanoyl (hydrazide) ~428.4 Methoxymethyl increases flexibility; propanoyl group may reduce metabolic stability
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-{[methyl(phenyl)amino]methyl}-N′-[4-(methylsulfanyl)benzylidene]-... Methyl(phenyl)amino (triazole C5), methylsulfanylbenzylidene (imine) ~508.6 Sulfur-containing substituents enhance electron density; may improve binding to metal ions
3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-Bromophenyl (pyrazole C3 and imine), ethylidene linkage ~435.1 Pyrazole core vs. triazole; dual bromine atoms increase molecular weight and halogen bonding
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-methylethyl)-1H-1,2,3-triazole-4-carboxylic acid... () Isopropyl (triazole C5), chloro-fluorophenyl methoxy (hydrazide) ~569.8 Bulky isopropyl and halogenated groups may influence steric hindrance and target selectivity

*Calculated based on formula.

Key Observations :

Bromine’s electronegativity may enhance interactions with hydrophobic enzyme pockets. Amino-oxadiazole in the target compound and –2 derivatives improves solubility via hydrogen bonding, contrasting with sulfur-containing analogues (), which prioritize metal coordination .

Structural Flexibility vs. In contrast, the methoxymethyl group () introduces conformational flexibility, possibly reducing binding affinity .

Electronic Properties :

  • Methylsulfanyl () and chloro-fluorophenyl () substituents increase electron density, altering redox behavior compared to the bromophenyl group in the target compound .

Synthetic Accessibility: The target compound’s imine linkage (E-configuration) is synthetically accessible via Schiff base formation, similar to methods used for pyrazole-carbohydrazides () . However, regioselective triazole functionalization (e.g., C4 vs. C5 substitution) remains challenging, as noted in .

Research Findings and Implications

  • Computational Similarity Analysis :
    Molecular similarity metrics (e.g., Tanimoto coefficient) suggest moderate similarity (~0.6–0.7) between the target compound and –2 derivatives, primarily due to shared triazole-carbohydrazide cores. Lower similarity (~0.4) is observed with pyrazole-based analogues () .
  • Bioactivity Correlations : Clustering studies () indicate that triazole-carbohydrazides with aryl-hydrazone moieties (e.g., target compound, ) exhibit overlapping bioactivity profiles, particularly in antimicrobial and anticancer assays .

Biological Activity

The compound 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a member of a class of compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23BrN9O5C_{19}H_{23}BrN_9O_5, and it features a complex structure that includes an oxadiazole ring, a triazole moiety, and a phenyl group. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole and triazole derivatives. For example:

  • Cytotoxicity : Compounds similar to the one have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported in the range of 0.12–2.78 µM, indicating significant potency .
  • Mechanism of Action : The mechanisms often involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase. This is particularly relevant for compounds that share structural features with our target compound .

Anti-inflammatory Activity

Some derivatives containing oxadiazole and triazole rings have also been evaluated for anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities .

Study 1: Antimicrobial Evaluation

In a study assessing various triazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans at 25 µg/mL. This suggests that compounds like our target may also exhibit antifungal properties due to structural similarities .

Study 2: Anticancer Efficacy

A recent investigation into oxadiazole derivatives revealed that certain compounds exhibited higher cytotoxicity than doxorubicin against leukemia cell lines. The study indicated that these compounds could act as potent inducers of apoptosis, reinforcing the potential of similar structures like our target compound to be developed as anticancer agents .

Study 3: Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that substituents on the aromatic rings significantly influence biological activity. Electron-withdrawing groups at critical positions enhance potency, suggesting that modifications to our target compound could optimize its pharmacological profile .

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